molecular formula C8H7NO B009145 3-Methylfuro[2,3-b]pyridine CAS No. 109274-90-0

3-Methylfuro[2,3-b]pyridine

Cat. No.: B009145
CAS No.: 109274-90-0
M. Wt: 133.15 g/mol
InChI Key: GSEKQZVLTYPPMI-UHFFFAOYSA-N
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Description

3-Methylfuro[2,3-b]pyridine is an organic compound with the molecular formula C8H7NO It is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylfuro[2,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the cyclization of bromoacetylpyridone using silver oxide in methanol, which yields 3-oxo-6-methyl-2,3-dihydrofuro[2,3-b]pyridine. This intermediate can then be reduced using lithium aluminum hydride in dimethoxyethane to produce 3-hydroxy-6-methyl-2,3-dihydrofuro[2,3-b]pyridine .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 3-Methylfuro[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Introduction of various functional groups on the pyridine ring.

Scientific Research Applications

3-Methylfuro[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylfuro[2,3-b]pyridine and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit key enzymes or receptors involved in disease pathways, such as the serine/threonine kinase AKT1 and estrogen receptor alpha (ERα) . These interactions can disrupt cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 3-Methylfuro[2,3-b]pyridine stands out due to its specific fusion of furan and pyridine rings, which imparts unique electronic properties and reactivity. This makes it a valuable compound for developing new materials and exploring novel therapeutic applications.

Properties

IUPAC Name

3-methylfuro[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-5-10-8-7(6)3-2-4-9-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEKQZVLTYPPMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00577823
Record name 3-Methylfuro[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109274-90-0
Record name 3-Methylfuro[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylfuro[2,3-b]pyridine
Reactant of Route 2
3-Methylfuro[2,3-b]pyridine
Reactant of Route 3
3-Methylfuro[2,3-b]pyridine
Reactant of Route 4
3-Methylfuro[2,3-b]pyridine
Reactant of Route 5
3-Methylfuro[2,3-b]pyridine
Reactant of Route 6
3-Methylfuro[2,3-b]pyridine

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